Disopyramide-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

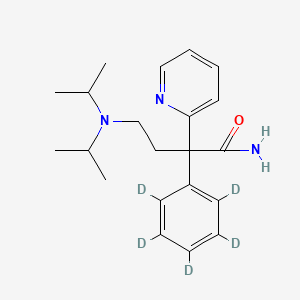

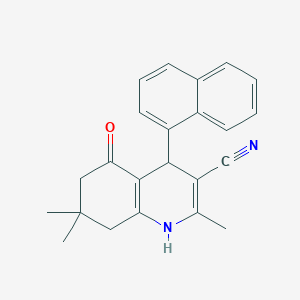

Disopyramide-d5 is a deuterated form of disopyramide, an antiarrhythmic medication primarily used to treat ventricular tachycardia. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. Disopyramide itself is a sodium channel blocker and is classified as a Class 1a anti-arrhythmic agent .

Mecanismo De Acción

Target of Action

Disopyramide is a Class 1A antiarrhythmic agent . It primarily targets the sodium channels in the heart . These channels play a crucial role in the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent .

Mode of Action

Disopyramide interacts with its targets by interfering directly with the depolarization of the cardiac membrane . This interference serves as a membrane-stabilizing agent . It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Biochemical Pathways

Disopyramide affects several biochemical pathways. At therapeutic plasma levels, it shortens the sinus node recovery time and lengthens the effective refractory period of the atrium . It has a minimal effect on the effective refractory period of the AV node . It does prolong conduction in accessory pathways .

Pharmacokinetics

Disopyramide has high bioavailability . It is metabolized in the liver, primarily by CYP3A4 . The elimination half-life varies from 4.5 to 9 hours, and it can be even longer in cases of renal failure or myocardial infarction . Approximately 50% of the parent drug is excreted unchanged . It has a variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .

Result of Action

The molecular and cellular effects of Disopyramide’s action are significant. It decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells . It also decreases the disparity in refractoriness between infarcted and adjacent normally perfused myocardium .

Análisis Bioquímico

Biochemical Properties

Disopyramide-d5 plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly those involved in cardiac function. It has a depressant action on the heart, similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by shortening the sinus node recovery time, lengthening the effective refractory period of the atrium, and having a minimal effect on the effective refractory period of the AV node . It also has little effect on AV-nodal and His-Purkinje conduction times or QRS duration .

Molecular Mechanism

The mechanism of action of this compound involves inhibiting the fast sodium channels, similar to procainamide and quinidine . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, thereby decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .

Temporal Effects in Laboratory Settings

This compound is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged . The elimination half-life varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction .

Metabolic Pathways

This compound is metabolized in the liver, specifically through CYP3A4-mediated processes . Approximately 50 percent of the parent drug is excreted unchanged .

Transport and Distribution

This compound is distributed throughout the extracellular body water and is not extensively bound to tissues . It is equally distributed between plasma and erythrocytes .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely to be localized in the cell membrane where these channels are present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Disopyramide-d5 involves the incorporation of deuterium atoms into the disopyramide molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in disopyramide with deuterium atoms using deuterated solvents and catalysts under specific conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule during the formation of the disopyramide structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange processes or the use of deuterated starting materials to ensure the consistent incorporation of deuterium atoms. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Disopyramide-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The molecule can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Disopyramide-d5 has several scientific research applications, including:

Pharmacokinetic Studies: The deuterated form is used to trace the metabolic pathways and distribution of disopyramide in the body.

Drug Interaction Studies: It helps in understanding the interactions between disopyramide and other drugs by providing a stable isotope for analysis.

Biological Research: Used in studies involving cardiac arrhythmias to understand the drug’s mechanism of action and efficacy.

Industrial Applications: Employed in the development of new antiarrhythmic drugs and in quality control processes to ensure the consistency and purity of pharmaceutical products

Comparación Con Compuestos Similares

Quinidine: Another Class 1a anti-arrhythmic agent with similar sodium channel blocking properties.

Procainamide: Also a Class 1a anti-arrhythmic drug with comparable effects on cardiac cells.

Amiodarone: A Class 3 anti-arrhythmic agent with broader effects on multiple ion channels.

Uniqueness: Disopyramide-d5 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies and drug interaction research. The deuterium atoms offer stability and allow for precise tracing in metabolic studies, making it a valuable tool in both clinical and research settings .

Propiedades

IUPAC Name |

4-[di(propan-2-yl)amino]-2-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)/i5D,6D,7D,10D,11D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTNFZQICZKOEM-HCNOYMLYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCN(C(C)C)C(C)C)(C2=CC=CC=N2)C(=O)N)[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetic acid](/img/structure/B2749370.png)

![7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2749373.png)

![N-[1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-4-methylsulfanyl-1-oxobutan-2-yl]acetamide](/img/structure/B2749375.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carbaldehyde](/img/structure/B2749377.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2749378.png)

![N-(2-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2749382.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2749384.png)

![N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}propanamide](/img/structure/B2749387.png)